molecular formula C19H19N3O3 B2924961 (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-46-6

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2924961
CAS No.: 946371-46-6
M. Wt: 337.379
InChI Key: WRYGTHKQZOFLHQ-UHFFFAOYSA-N
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Description

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a sophisticated 1,2,3-triazole derivative designed for advanced medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in pharmaceutical development due to its robust stability and ability to participate in key hydrogen bonding interactions with biological targets . Compounds featuring this moiety have been extensively investigated and demonstrate a broad spectrum of biological activities, including potent anticancer, antiviral, antibacterial, and antitubercular properties . The specific substitution pattern on this molecule—incorporating both 4-methoxyphenyl and (3-methylphenyl)methyl groups—suggests its utility in constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound as a key intermediate in the synthesis of more complex heterocyclic systems, particularly for developing potential apoptosis inducers. Similar 1,2,3-triazole hybrids have been shown to promote apoptosis in cancer cell lines, such as breast (MCF-7) and lung (A549), by activating executioner caspases like caspase-3, making them promising candidates for oncological research . This product is intended for use in biological mechanism studies and as a building block in organic synthesis, strictly for research purposes in laboratory settings.

Properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-4-6-15(11-13)12-25-19(23)18-14(2)22(21-20-18)16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYGTHKQZOFLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Substitution Reactions: The triazole ring is then functionalized with the 3-methylphenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Based on the search results, a comprehensive article focusing solely on the applications of the compound "(3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is not available. However, the search results do provide information on triazole derivatives and related compounds, which can be useful in understanding potential applications.

Triazoles in general
Triazole derivatives are of interest because of their chemotherapeutic potential . 1,2,3-triazoles, in particular, are useful heterocyclic structural motifs in medicinal chemistry because they are easy to synthesize . Compounds containing 1,2,3-triazole moieties have a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

The inclusion of a triazole moiety into a potential drug molecule can improve anticancer activity by enhancing water solubility, chemical and metabolic stability, and pharmacokinetic properties . Triazoles can also actively participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, which may improve binding with target proteins .

Specific triazole derivatives

  • N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound is characterized by its molecular formula C18H17ClN4O2C_{18}H_{17}ClN_4O_2 and molecular weight of 356.8 g/mol .
  • N-(4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This is a screening compound with the identifier E141-0046 . It has the molecular formula C18H18N4O2C_{18}H_{18}N_4O_2 .

Synthesis of triazole-containing compounds
A novel heterocycle containing 1,2,3-triazole, pyrazole, and hydrazone moieties can be synthesized using a straightforward method . 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide can be formed by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions .

Mechanism of Action

The mechanism of action of (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways like the PI3K-AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The table below compares the target compound with structurally related triazole derivatives reported in the evidence:

Compound Name 1-Substituent 4-Substituent 5-Substituent Functional Group Molecular Weight Key Features Reference
Target compound 4-Methoxyphenyl (3-Methylphenyl)methyl ester Methyl Ester 438.9* High lipophilicity
[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl analog (CAS 946214-56-8) 4-Methoxyphenyl [2-(3-Chlorophenyl)-oxazolyl]methyl Methyl Ester 438.9 Chlorine enhances electronegativity
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Carboxamide Methyl Amide ~300† Improved metabolic stability
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methoxyphenyl Carboxylic acid Methyl Acid 267.67 High solubility in polar solvents
Methyl 1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111) Phenethyl Phenyl Methyl Ester ~300† Bulky substituents at positions 1 and 4

*Calculated from molecular formula C₂₂H₁₉ClN₄O₄ in .
†Estimated based on analogous structures.

Key Observations:
  • Ester vs. Amide/Carboxylic Acid : The target compound’s ester group (position 4) offers intermediate polarity compared to amides (more stable) and carboxylic acids (more polar) .
  • Chlorine or trifluoromethyl substituents (e.g., ) increase electronegativity, affecting electronic distribution and reactivity .
  • Molecular Weight : The target compound (438.9 g/mol) is larger than most analogs due to its oxazole-containing ester group, which may influence bioavailability .

Biological Activity

The compound (3-methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is part of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of approximately 356.4 g/mol. The structural representation includes a triazole ring linked to aromatic moieties that contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, in vitro tests have shown that derivatives of triazoles can effectively inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
(3-Methylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateStaphylococcus aureus0.22 μg/mL
Other derivativesEscherichia coli0.25 μg/mL
Other derivativesKlebsiella pneumoniae0.30 μg/mL

The compound showed strong activity against Staphylococcus aureus, with an MIC value of 0.22 μg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference Compound
HT2915.6Doxorubicin
MCF712.3Paclitaxel

The compound's ability to inhibit cell proliferation suggests it may serve as a basis for developing new anticancer therapies .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, triazole derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the reduction of COX-2 expression, which are critical in inflammatory responses .

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